REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:16]=O)=[C:6]([CH:15]=1)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=1.O>CC(O)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[N:7][C:8]3[C:13]([N:16]=2)=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=3)[CH:15]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hrs
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the brown precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
after washing with water (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel chromatography (SiO2, hexanes/DCM=1/1(v/v))
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=NC3=CC=C(C=C3N=C2C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.52 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |